Myricanol triacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

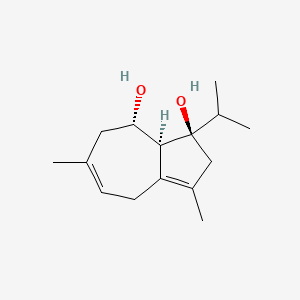

Myricanol triacetate is a compound with the molecular formula C27H32O8 . It is a powder in physical form . It is sourced from the root bark of Myrica cerifera L .

Synthesis Analysis

A synthetic route to prepare myricanol has been described in the literature . The key steps involve a cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the challenging macrocycle .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using 1H-NMR and found to be consistent with its structure .Chemical Reactions Analysis

Myricanol and its derivatives have been tested against human topoisomerase 1B (hTop1) . Among the tested compounds, only dimethylmyricacene showed an inhibitory effect against this enzyme .Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 484.6 . .Applications De Recherche Scientifique

Chemical Analysis and Isolation

- Myricanol triacetate has been isolated and identified through various chemical analyses. Studies have focused on its accurate spectral assignments using NMR and X-ray analysis. These techniques have been crucial in establishing the structure of this compound and related compounds (Joshi et al., 1996).

Bioactive Properties

- Research has shown that this compound exhibits significant bioactive properties. For instance, studies have investigated its effects on human lung adenocarcinoma cells, revealing its potential in inducing apoptosis and inhibiting cell growth (Dai et al., 2014). Additionally, this compound has been studied for its neuroprotective activity, particularly in the context of oxidative stress-induced neurodegenerative diseases (Chen et al., 2017).

Anti-inflammatory and Antioxidant Effects

- This compound demonstrates potent anti-inflammatory and antioxidant effects. It has been found to inhibit nitric oxide production in macrophages and shows significant inhibitory activity on inducible nitric oxide synthase (Tao et al., 2002).

Potential in Cancer Research

- There is considerable interest in the potential application of this compound in cancer research. Various studies have isolated this compound and evaluated its anticancer activity. One such study identified this compound as a promising candidate for lung cancer prevention and treatment due to its growth-inhibitory and cytotoxic effects on cancer cells (Dai et al., 2014).

Molecular Mechanisms

- Understanding the molecular mechanisms of this compound is crucial in harnessing its therapeutic potential. Studies have explored its impact on apoptosis-related gene expression, providing insights into its mechanism of action at the molecular level (Dai et al., 2014).

Mécanisme D'action

Target of Action

Myricanol triacetate is a derivative of myricanol, a natural compound extracted from Myrica cerifera root bark . The primary target of myricanol and its derivatives is Human DNA topoisomerase 1B (hTop1) . hTop1 is a ubiquitous enzyme that regulates the topological state of supercoiled DNA, enabling all fundamental cell processes . It is also known to interact with Sirtuin 1 (SIRT1) , a protein that plays a role in cellular health .

Mode of Action

This compound, like its parent compound myricanol, interacts with its targets to bring about changes in cellular processes. For instance, it has been shown that myricanol and its derivatives can inhibit both the cleavage and the religation steps of the enzymatic reaction of hTop1 . This interaction disrupts the normal functioning of the enzyme, leading to changes in the DNA topology .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been reported to influence the nuclear factor erythroid 2-related factor 2 signaling and the nuclear factor kappa B/mitogen-activated protein kinase pathway . These pathways play crucial roles in regulating inflammatory responses and oxidative stress .

Pharmacokinetics

The parent compound, myricanol, has been synthesized in a laboratory setting . The key steps include a cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the challenging macrocycle .

Result of Action

The action of this compound leads to several molecular and cellular effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, attenuate signal pathway activation, and reduce oxidative stress in macrophages . Furthermore, it has been demonstrated that myricanol selectively enhances SIRT1 activation in lipopolysaccharide (LPS)-stimulated macrophages .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in an in vivo study, myricanol administration significantly improved the survival rate of LPS-treated mice, effectively mitigating LPS-induced inflammatory responses in lung tissue . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other compounds, such as LPS, in the environment .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Myricanol triacetate has been reported to interact with various biomolecules. For instance, it has been found to lower the levels of the microtubule-associated protein tau (MAPT), which plays a crucial role in some neurodegenerative diseases . It also acts as a Sirtuin 1 (SIRT1) activator , a protein involved in cellular regulation .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. In a study, it was found that this compound administration significantly improved the survival rate of lipopolysaccharide (LPS)-treated mice, effectively mitigating LPS-induced inflammatory responses in lung tissue . It also inhibited the expression of pro-inflammatory cytokines, attenuated signal pathway activation, and reduced oxidative stress in macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It selectively enhances SIRT1 activation in LPS-stimulated macrophages . It also targets inflammatory signal pathways and oxidative stress to suppress excessive inflammatory responses .

Temporal Effects in Laboratory Settings

It has been observed that the protective effect of this compound were reversed through SIRT1 silencing , suggesting that its effects may be time-dependent and related to the stability of SIRT1.

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models. Both low-dose (2 mg/kg) and high-dose (10 mg/kg) myricanol treatments significantly improved the survival rate of septic mice

Metabolic Pathways

Given its role as a SIRT1 activator , it may be involved in pathways related to cellular regulation.

Subcellular Localization

Given its interactions with proteins such as SIRT1 , it may be localized to specific compartments or organelles where these proteins are found.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Myricanol triacetate involves the acetylation of Myricanol using acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Myricanol", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add Myricanol and catalyst to a round-bottom flask", "Add acetic anhydride dropwise to the flask while stirring", "Heat the mixture under reflux for several hours", "Cool the mixture and pour it into ice-cold water", "Extract the product with a suitable organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent under reduced pressure to obtain Myricanol triacetate as a white solid" ] } | |

Numéro CAS |

34509-52-9 |

Formule moléculaire |

C36H72O7 |

Poids moléculaire |

616.965 |

Nom IUPAC |

acetic acid;triacontanal |

InChI |

InChI=1S/C30H60O.3C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31;3*1-2(3)4/h30H,2-29H2,1H3;3*1H3,(H,3,4) |

Clé InChI |

MFGOMAMZKDKXRC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O.CC(=O)O.CC(=O)O.CC(=O)O |

Apparence |

Powder |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;[6-chloro-2-(6-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592471.png)